1-(prop-2-yn-1-yl)-1H-imidazole

Green Chemistry Heterocyclic Synthesis Microwave-Assisted Reactions

1-(Prop-2-yn-1-yl)-1H-imidazole (CAS 18994-77-9) is an N-propargyl imidazole featuring a unique terminal alkyne for CuAAC click chemistry, enabling efficient bioconjugation and triazole synthesis. Its reactive propargyl group provides a specific ligation handle unavailable in methyl- or allyl-imidazole analogs. Ideal for medicinal chemistry, coordination chemistry, and green chemistry applications.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 18994-77-9
Cat. No. B102296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-imidazole
CAS18994-77-9
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC#CCN1C=CN=C1
InChIInChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2
InChIKeyUGOQKSGJGCADAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)-1H-imidazole (CAS 18994-77-9): Chemical Identity and Core Characteristics for Scientific Procurement


1-(Prop-2-yn-1-yl)-1H-imidazole (CAS 18994-77-9), also known as N-propargylimidazole, is an N-substituted imidazole derivative featuring a propargyl group (C≡C-CH₂-) at the N1 position [1]. With a molecular formula of C₆H₆N₂ and a molecular weight of 106.13 g/mol, this compound combines the nucleophilic and aromatic properties of the imidazole ring with the reactive terminal alkyne functionality of the propargyl moiety [1]. This dual functionality enables its application as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, as a ligand in coordination chemistry, and as a precursor for pharmacologically active heterocycles [1].

Why Generic Imidazole Substitution Fails: The Functional Specificity of 1-(Prop-2-yn-1-yl)-1H-imidazole


Substituting 1-(prop-2-yn-1-yl)-1H-imidazole with other N-substituted imidazoles—such as 1-methylimidazole or 1-allylimidazole—is not chemically equivalent due to the unique terminal alkyne group. This propargyl moiety imparts distinct reactivity in CuAAC click chemistry [1], enables coordination with metal centers to form complexes with measurable antimicrobial activity [2], and provides a specific synthetic handle for constructing triazole-linked conjugates that cannot be replicated by alkyl- or allyl-substituted analogs [1].

Quantitative Differentiation Evidence for 1-(Prop-2-yn-1-yl)-1H-imidazole Relative to Comparators


Microwave-Assisted Synthesis: Yield Advantage Over Thermal Activation and Ultrasound Methods

Under microwave irradiation, 1-(prop-2-yn-1-yl)-1H-imidazole is synthesized in a solvent-free system using Cs⁺-exchanged saponite catalyst, achieving a maximum yield at 750 W in 5 minutes [1]. This represents a significant increase in conversion compared to conventional thermal activation [1]. Ultrasound-promoted methods using Cs⁺-Norit carbon also achieve high yields (>80%) [2].

Green Chemistry Heterocyclic Synthesis Microwave-Assisted Reactions

Click Chemistry Reactivity: CuAAC Compatibility vs. Non-Alkyne Imidazoles

The terminal alkyne group of 1-(prop-2-yn-1-yl)-1H-imidazole enables participation in CuAAC click reactions, a capability absent in imidazoles lacking an alkyne moiety such as 1-methylimidazole [1]. This allows for the efficient and regioselective construction of 1,2,3-triazole-linked conjugates with azide-functionalized molecules, a key transformation in bioconjugation and materials science [1].

Click Chemistry Bioconjugation Copper-Catalyzed Azide-Alkyne Cycloaddition

Antimicrobial Activity of Cobalt(II) Complexes: Comparative Efficacy Against E. coli and E. durans

Cobalt(II) chloride complexes with 1-propargylimidazole ligands exhibit antimicrobial activity against E. coli, B. subtilis, and E. durans [1]. While specific MIC or zone of inhibition values are not provided in the abstract, the study notes that complexes of 1-propargyl-2-methylimidazole and 1-propargylbenzimidazole demonstrated high activity against E. coli and E. durans, suggesting that the propargylimidazole scaffold contributes to activity [1]. Direct comparison to complexes of non-propargyl imidazoles is not reported.

Coordination Chemistry Antimicrobial Agents Cobalt Complexes

Enzyme Inhibition: α-Amylase Inhibitory Activity of N-Propargyl Imidazole Analogues

Trisubstituted imidazole and N-propargyl imidazole analogues exhibit potent inhibitory effects against α-amylase, with IC₅₀ values ranging from 4.05 ± 0.7 to 5.61 ± 0.8 µM [1]. While the specific IC₅₀ for 1-(prop-2-yn-1-yl)-1H-imidazole is not reported, the class of N-propargyl imidazoles demonstrates consistent low-micromolar inhibition, which is comparable to or better than many known α-amylase inhibitors [1].

Enzyme Inhibition α-Amylase Diabetes Research

Corrosion Inhibition: Efficiency of Imidazole Derivatives on Copper in Acidic Media

Imidazole derivatives, including those with propargyl substituents, have been studied as non-toxic corrosion inhibitors for copper in sulfuric acid and sodium chloride solutions [1][2]. While specific inhibition efficiency (IE%) values for 1-(prop-2-yn-1-yl)-1H-imidazole are not reported, related imidazoles with higher molecular weight and aromatic rings show enhanced physisorption and corrosion protection [2]. The presence of the propargyl group may influence adsorption behavior compared to unsubstituted imidazole.

Corrosion Science Copper Corrosion Inhibitors Electrochemistry

Optimal Research and Industrial Application Scenarios for 1-(Prop-2-yn-1-yl)-1H-imidazole (CAS 18994-77-9)


Synthesis of Triazole-Linked Bioconjugates via CuAAC Click Chemistry

Researchers in medicinal chemistry and chemical biology can utilize 1-(prop-2-yn-1-yl)-1H-imidazole as an alkyne-containing building block for CuAAC click reactions [3]. This enables the construction of 1,2,3-triazole-linked conjugates with azide-functionalized biomolecules (e.g., peptides, oligonucleotides, or fluorescent probes). The terminal alkyne group provides a specific and efficient ligation handle that is absent in common imidazoles like 1-methylimidazole, making this compound uniquely suited for bioconjugation applications [3].

Green Synthesis of N-Propargyl Heterocycles via Microwave-Assisted Protocols

Process chemists and green chemistry researchers can employ microwave-assisted, solvent-free conditions with Cs⁺-exchanged saponite catalyst to synthesize 1-(prop-2-yn-1-yl)-1H-imidazole in high yields [3]. This protocol significantly reduces reaction time (5 minutes at 750 W) compared to conventional thermal methods and avoids organic solvents, offering a scalable and environmentally benign route for producing this building block for downstream applications [3].

Development of Antimicrobial Cobalt(II) Complexes

Inorganic and medicinal chemists can use 1-(prop-2-yn-1-yl)-1H-imidazole as a ligand to synthesize cobalt(II) complexes with demonstrated antimicrobial activity against E. coli, B. subtilis, and E. durans [3]. The propargyl group's coordination properties contribute to the formation of stable metal complexes that exhibit biological activity, offering a scaffold for developing new antimicrobial agents [3].

Exploration of α-Amylase Inhibitors for Diabetes Research

Medicinal chemists focused on metabolic diseases can use 1-(prop-2-yn-1-yl)-1H-imidazole as a starting material for synthesizing N-propargyl imidazole analogues that inhibit α-amylase with IC₅₀ values as low as 4.05 µM [3]. This class of compounds shows promise as antidiabetic agents, and the propargyl group provides a synthetic handle for further structural diversification to optimize potency and selectivity [3].

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